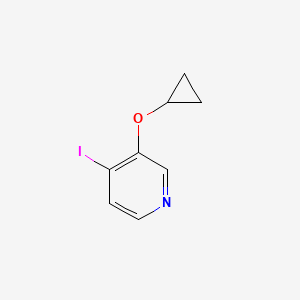

3-Cyclopropoxy-4-iodopyridine

Description

Contextualization within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chempanda.comacs.org The carbon-halogen bond is a key functional group that enables a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which allow for the precise and controlled formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org

The position of the halogen on the pyridine ring significantly influences its reactivity. An iodine atom, as found in 3-Cyclopropoxy-4-iodopyridine, is the most reactive of the halogens in such coupling reactions, making it a highly valuable substituent for synthetic chemists. However, the synthesis of specifically substituted halopyridines can be challenging. Direct electrophilic aromatic substitution (EAS) on the electron-deficient pyridine ring requires harsh conditions and often leads to a mixture of products. chemrxiv.orgnih.gov Consequently, modern organic chemistry has seen the development of more sophisticated and regioselective methods for pyridine halogenation, including:

Organometallic Intermediates: Directed ortho-metalation followed by reaction with an electrophilic halogen source provides a high degree of regiochemical control. rsc.org

Ring-Opening/Ring-Closing Sequences: Temporary transformation of the pyridine into a more reactive acyclic intermediate allows for selective halogenation before reforming the aromatic ring. chemrxiv.org

Designed Reagents: The use of novel phosphine (B1218219) reagents can facilitate the selective halogenation of unactivated pyridines under milder conditions. acs.orgnih.gov

The presence of the iodine atom at the 4-position makes this compound a prime candidate for further functionalization, serving as a scaffold upon which more complex molecular architectures can be built. chempanda.com

Significance of Cyclopropyl (B3062369) Ethers in Advanced Molecular Design and Synthesis

The cyclopropyl group has emerged as a highly valuable structural motif in medicinal chemistry and drug discovery. acs.orgresearchgate.net Its incorporation into a molecule can have profound effects on its physicochemical and pharmacological properties. Important features of the cyclopropane (B1198618) ring include the coplanarity of its three carbon atoms, short and strong C-C and C-H bonds, and enhanced π-character of the C-C bonds. acs.orgresearchgate.net

When incorporated as part of a cyclopropyl ether, this small ring can offer several advantages in molecular design:

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can block common metabolic pathways, increase a drug's half-life, and reduce the potential for drug-drug interactions. hyphadiscovery.com

Enhanced Potency and Selectivity: The rigid, three-dimensional structure of the cyclopropyl group provides conformational constraint, which can lock a molecule into a bioactive conformation, leading to more favorable binding with its biological target. acs.orgnih.gov This can enhance potency and reduce off-target effects. researchgate.net

Improved Pharmacokinetics: The cyclopropyl group can favorably influence properties such as solubility, membrane permeability, and plasma clearance. acs.orgresearchgate.net For example, it has been used as an isostere for methyl, isopropyl, or even phenyl groups to optimize a compound's profile. nih.gov

The presence of the cyclopropoxy group in this compound suggests its potential use in synthesizing compounds targeted for biological applications, where this moiety could impart beneficial drug-like properties. researchgate.net

Table 2: Key Contributions of the Cyclopropyl Moiety in Drug Design

| Contribution | Description |

| Increased Potency | Conformational rigidity leads to entropically favorable binding to receptors. acs.orgresearchgate.net |

| Metabolic Shielding | Blocks oxidative metabolism at or near the point of attachment, increasing metabolic stability. hyphadiscovery.com |

| Reduced Off-Target Effects | The specific conformation can improve selectivity for the intended biological target. researchgate.net |

| Modulation of pKa | Can alter the pKa of nearby functional groups, which can affect properties like P-glycoprotein efflux. acs.org |

| Improved Permeability | Can enhance brain permeability and other pharmacokinetic parameters. researchgate.net |

Overview of Research Trajectories for Related Pyridine Derivatives

Research and development involving pyridine derivatives are robust and expanding in several key directions. These trends indicate the likely areas where a building block like this compound could be employed.

Sustainable Synthesis: A major trend is the move towards "green chemistry" in the production of pyridine compounds. This includes the development of bio-based production methods to reduce reliance on fossil fuels and the design of more efficient, atom-economical synthetic processes. lucintel.comglobalgrowthinsights.com

Advanced Materials: Pyridine derivatives are being increasingly investigated for use in high-performance materials. Their unique electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs), coatings, and other advanced electronic components. lucintel.comglobalgrowthinsights.com

Pharmaceutical and Agrochemical Innovation: The demand for pyridine derivatives in the pharmaceutical and agrochemical sectors continues to drive research. lucintel.com Efforts are focused on creating novel drugs, including antiviral and anti-inflammatory agents, and more effective and environmentally benign pesticides and herbicides. globalgrowthinsights.comresearchgate.net The versatility of pyridine derivatives makes them central to the development of personalized medicines, which require highly specialized drug formulations. globalgrowthinsights.com

Novel Synthetic Methodologies: The synthesis of functionalized pyridines remains an active area of research. researchgate.netresearchtrends.net Chemists are exploring new catalytic systems, including transition-metal-catalyzed cyclizations and cross-coupling reactions, to access novel substitution patterns that are not achievable through traditional methods. researchgate.net

The evolution of these research areas underscores the continuing importance of versatile and strategically functionalized building blocks like this compound.

Structure

3D Structure

Properties

Molecular Formula |

C8H8INO |

|---|---|

Molecular Weight |

261.06 g/mol |

IUPAC Name |

3-cyclopropyloxy-4-iodopyridine |

InChI |

InChI=1S/C8H8INO/c9-7-3-4-10-5-8(7)11-6-1-2-6/h3-6H,1-2H2 |

InChI Key |

GSBIIWCUSGLUTH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=CN=C2)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclopropoxy 4 Iodopyridine and Precursors

Approaches to Pyridine (B92270) Ring Halogenation

The introduction of an iodine atom at the C4 position of the pyridine ring is a crucial transformation in the synthesis of the target molecule. The electron-deficient nature of the pyridine ring necessitates specific strategies to achieve regioselective halogenation.

Directed Iodination Strategies

Directed iodination strategies are employed to overcome the inherent reactivity patterns of the pyridine nucleus and achieve substitution at a specific position. One common approach involves the use of a directing group to facilitate ortho-lithiation followed by quenching with an iodine source. For a precursor such as 3-cyclopropoxypyridine (B14855524), the cyclopropoxy group itself can act as a directing group, although its directing ability is modest.

A more robust strategy involves the use of a stronger directing group, such as a picolinamide (B142947) or a secondary amine, at a position adjacent to the target C4 position. This group can direct metalation to the desired carbon, and subsequent reaction with an electrophilic iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), installs the iodo group. The directing group can then be removed in a subsequent step.

Another emerging method is the use of transition-metal-catalyzed C-H activation. Palladium or rhodium catalysts can selectively activate a C-H bond at a specific position, often directed by a coordinating group, allowing for subsequent iodination. While powerful, these methods often require careful optimization of ligands and reaction conditions.

Regioselective Halogenation on Pyridine Scaffolds

Achieving regioselectivity in the direct halogenation of substituted pyridines can be challenging. For a 3-substituted pyridine like 3-cyclopropoxypyridine, direct electrophilic iodination would likely yield a mixture of products, with substitution occurring at the positions most activated by the substituent and least deactivated by the ring nitrogen.

A plausible route to 4-iodinated pyridines involves starting from a pre-functionalized pyridine ring. For instance, a Sandmeyer-type reaction on 4-aminopyridine (B3432731) derivatives can be a reliable method to introduce an iodine atom at the C4 position. The synthesis of 3,5-dibromo-4-iodopyridine (B1430625) has been reported starting from 4-aminopyridine, which undergoes bromination followed by diazotization and subsequent reaction with an iodide source nih.govwikipedia.org. A similar strategy could be envisioned where a 3-substituted-4-aminopyridine is the starting material.

Furthermore, radical-based C-H iodination protocols have been developed for pyridines, which can lead to C3 and C5 iodination scispace.com. While not directly applicable for C4 iodination, these methods highlight the ongoing development of novel halogenation techniques for pyridine systems.

The table below summarizes various iodinating agents and their typical applications in the context of pyridine chemistry.

| Iodinating Agent | Abbreviation | Typical Application |

| Molecular Iodine | I₂ | Electrophilic iodination, often with an activating agent. |

| N-Iodosuccinimide | NIS | Mild electrophilic iodinating agent. |

| Iodine Monochloride | ICl | Reactive electrophilic iodinating agent. |

| Potassium Iodide/Oxidant | KI/Oxidant | In-situ generation of electrophilic iodine. |

Installation of the Cyclopropoxy Moiety

The introduction of the cyclopropoxy group is typically achieved through an etherification reaction, where an oxygen-carbon bond is formed between the pyridine ring and a cyclopropyl (B3062369) group.

Etherification Strategies for Hydroxypyridines

The most common and direct method for installing an alkoxy group onto an aromatic ring is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the context of synthesizing 3-cyclopropoxy-4-iodopyridine, this would involve the reaction of a 4-iodopyridin-3-olate with a cyclopropyl halide (e.g., cyclopropyl bromide). The reaction is typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

| Base | Solvent | Typical Temperature (°C) |

| Sodium Hydride (NaH) | DMF, THF | 0 to room temperature |

| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | 80-120 |

| Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | 80-120 |

Alternative etherification strategies include the Ullmann condensation and the Buchwald-Hartwig etherification. The Ullmann condensation typically involves the copper-catalyzed reaction of an aryl halide with an alcohol in the presence of a base. This could be applied by reacting 3-bromo-4-iodopyridine (B1523276) with cyclopropanol. The Buchwald-Hartwig etherification is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an alcohol. This powerful method offers high functional group tolerance and is effective for the formation of a wide range of aryl ethers.

Cyclopropanation Reactions in the Context of Pyridine Chemistry

While the term "cyclopropanation" usually refers to the formation of a cyclopropane (B1198618) ring, it is worth noting that direct cyclopropanation of a hydroxyl group is not a standard transformation. The installation of the cyclopropoxy group is almost exclusively achieved through the etherification strategies mentioned above. Cyclopropanation reactions, such as the Simmons-Smith reaction, are used to convert alkenes into cyclopropanes and are not directly applicable for the formation of a cyclopropoxy ether from a hydroxyl group.

Stereoselective Formation of the Cyclopropoxy Group

The cyclopropoxy group in this compound is achiral, meaning it does not have a stereocenter. Therefore, stereoselective formation of this group is not a consideration in the synthesis of this particular compound. The cyclopropyl ring itself is planar in terms of its carbon skeleton, and the attachment to the oxygen atom does not create a chiral center.

Convergent Synthesis of this compound

Convergent synthesis offers an efficient approach to complex molecules by preparing key fragments separately and then combining them at a later stage. For this compound, this could involve the coupling of a cyclopropoxy-containing pyridine precursor with an iodine source, or vice versa.

Sequential Functionalization Protocols

A common and logical approach to the synthesis of this compound involves a stepwise functionalization of the pyridine core. This typically begins with the introduction of one substituent, followed by the addition of the second.

One potential sequential route starts with a readily available hydroxypyridine. The synthesis can proceed via an initial O-alkylation to introduce the cyclopropoxy group, followed by iodination at the 4-position. For instance, 3-hydroxypyridine (B118123) can be O-alkylated using a cyclopropyl halide in the presence of a base. The resulting 3-cyclopropoxypyridine can then be subjected to iodination. While direct iodination of 3-alkoxypyridines can be challenging due to the directing effects of the substituents, specific iodinating agents and conditions can be employed to achieve the desired regioselectivity.

Alternatively, the sequence can be reversed, starting with the iodination of a pyridine precursor, followed by the introduction of the cyclopropoxy group. A plausible precursor is 3-hydroxy-4-iodopyridine. The synthesis of this intermediate can be accomplished through various methods, including the diazotization of 4-amino-3-hydroxypyridine followed by a Sandmeyer-type reaction with an iodide salt. Once 3-hydroxy-4-iodopyridine is obtained, it can undergo O-alkylation with a suitable cyclopropylating agent, such as a cyclopropyl halide or tosylate, in the presence of a base to yield the final product, this compound.

A general representation of a sequential synthesis is outlined in the table below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 3-Hydroxypyridine | 1. Base (e.g., NaH, K2CO3) 2. Cyclopropylating agent (e.g., Cyclopropyl bromide) | 3-Cyclopropoxypyridine |

| 2 | 3-Cyclopropoxypyridine | Iodinating agent (e.g., I2, NIS) | This compound |

This table represents a generalized sequential approach. Specific reaction conditions would require optimization.

One-Pot Reaction Sequences

One-pot syntheses are highly desirable in chemical manufacturing as they reduce the number of work-up and purification steps, leading to increased efficiency and reduced waste. A one-pot procedure for the synthesis of this compound could potentially start from 3-hydroxypyridine.

In such a scenario, the O-alkylation of 3-hydroxypyridine with a cyclopropylating agent would be the initial step. Following the completion of this reaction, an iodinating agent could be directly added to the same reaction vessel to effect the iodination at the 4-position. A study on the one-pot iodination of hydroxypyridines has demonstrated the feasibility of such transformations, achieving high yields without the need for chromatographic purification nih.gov. This methodology could potentially be adapted for the synthesis of this compound from 3-cyclopropoxypyridine, which itself can be formed in situ.

The success of a one-pot synthesis hinges on the compatibility of the reagents and reaction conditions for both the alkylation and iodination steps. The choice of base, solvent, and iodinating agent is critical to avoid side reactions and ensure a high yield of the desired product.

Purification and Isolation Techniques for Synthetic Intermediates

The purity of synthetic intermediates is paramount to the success of subsequent reaction steps and the final product's quality. Common purification techniques for pyridine derivatives and their precursors include recrystallization, distillation, and various forms of chromatography.

Crystallization is a widely used technique for the purification of solid intermediates. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures. For instance, in the synthesis of a related compound, 3,5-dibromo-4-iodopyridine, recrystallization from n-hexane was employed to obtain the pure product google.com. This suggests that non-polar solvents may be suitable for the crystallization of iodinated pyridine derivatives.

Distillation can be effective for purifying liquid intermediates or those with relatively low boiling points. This method separates compounds based on differences in their volatilities.

Chromatography is a versatile set of techniques used for the separation and purification of compounds from complex mixtures.

Column Chromatography: This is a standard method for purifying organic compounds. A stationary phase, typically silica (B1680970) gel, is used with a mobile phase (eluent) of varying polarity. For substituted pyridines, mixtures of ethyl acetate (B1210297) and hexanes are commonly used as eluents nih.gov.

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for preliminary separation analysis to determine the optimal conditions for column chromatography nih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for the final purification of compounds or for analytical purity assessment helixchrom.com.

Gas Chromatography (GC): For volatile pyridine derivatives, capillary gas chromatography can be a powerful tool for separation and analysis nih.gov.

The selection of the most appropriate purification technique depends on the physical and chemical properties of the intermediate, such as its state (solid or liquid), polarity, and thermal stability. A combination of these techniques is often necessary to achieve the desired level of purity. For example, a crude product might first be subjected to an aqueous workup to remove inorganic salts, followed by column chromatography, and finally recrystallization to obtain a highly pure solid.

Below is a table summarizing common purification techniques for pyridine intermediates:

| Purification Technique | Principle of Separation | Typical Application for Pyridine Intermediates |

| Recrystallization | Difference in solubility at different temperatures | Purification of solid intermediates and final products. |

| Distillation | Difference in boiling points | Purification of liquid and low-boiling point intermediates. |

| Column Chromatography | Differential adsorption on a stationary phase | Separation of reaction mixtures and isolation of desired products. |

| Thin-Layer Chromatography (TLC) | Differential migration on a coated plate | Reaction monitoring and method development for column chromatography. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on various interactions | Final purification and purity analysis of compounds. |

| Gas Chromatography (GC) | Partitioning between a stationary phase and a carrier gas | Separation and analysis of volatile pyridine derivatives. |

Chemical Reactivity and Transformation of 3 Cyclopropoxy 4 Iodopyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 3-cyclopropoxy-4-iodopyridine is susceptible to oxidative addition to low-valent transition metal complexes, such as those of palladium and nickel. This reactivity makes it an excellent substrate for a range of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position of the pyridine (B92270) core.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the 4-position. The general catalytic cycle involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. rsc.orgillinois.edu

The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components can significantly influence the reaction's efficiency and scope. Electron-rich, sterically hindered phosphine ligands are often effective in promoting the coupling of heteroaryl halides. rsc.org

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of this compound

| Reagent | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 |

| Heteroarylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 |

| Vinylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF | 90 |

Note: This table represents typical conditions for Suzuki-Miyaura couplings of aryl iodides and is illustrative for this compound in the absence of specific literature data.

Heck Reaction Studies

The Heck reaction, another palladium-catalyzed process, facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes. chemrxiv.org In the case of this compound, this reaction would introduce a vinyl group or a substituted vinyl group at the 4-position of the pyridine ring. The mechanism involves the oxidative addition of the C-I bond to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.orgorganic-chemistry.org

The reaction is typically performed in the presence of a palladium source, a phosphine ligand or under phosphine-free conditions, and a base. The stereoselectivity of the Heck reaction often favors the formation of the trans isomer. organic-chemistry.org

Table 2: Representative Conditions for the Heck Reaction with this compound

| Alkene | Catalyst | Base | Solvent | Temperature (°C) |

| Ethyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 100 |

| Styrene | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 |

| 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 |

Note: This table provides general conditions for Heck reactions involving aryl iodides and is intended to be illustrative for this compound.

Stille Coupling Applications

The Stille coupling is a versatile cross-coupling reaction that joins an organohalide with an organotin compound, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction can be used to introduce a wide variety of substituents, including alkyl, vinyl, aryl, and alkynyl groups, onto the 4-position of the this compound core. The reaction mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. organic-chemistry.org

Table 3: General Conditions for Stille Coupling of this compound

| Organostannane | Catalyst | Additive | Solvent | Temperature (°C) |

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | LiCl | THF | 70 |

| Trimethyl(phenyl)stannane | PdCl₂(PPh₃)₂ | CuI | NMP | 100 |

| Tributyl(ethynyl)stannane | Pd₂(dba)₃/AsPh₃ | - | Dioxane | 90 |

Note: The conditions presented are typical for Stille coupling reactions and serve as an illustration for the reactivity of this compound.

Other Palladium- and Nickel-Catalyzed Processes

Beyond the Suzuki, Heck, and Stille reactions, the reactive C-I bond of this compound is amenable to a variety of other palladium- and nickel-catalyzed transformations. These reactions further expand the synthetic utility of this scaffold.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples terminal alkynes with aryl halides, providing a direct route to 4-alkynyl-3-cyclopropoxypyridine derivatives. The reaction is valued for its mild conditions and reliability. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium- or nickel-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.org This would allow for the synthesis of 4-amino-3-cyclopropoxypyridine derivatives, which are important substructures in medicinal chemistry. Nickel catalysts are often favored for their lower cost and distinct reactivity. nih.gov

Cyanation: The introduction of a nitrile group at the 4-position can be achieved through palladium-catalyzed cyanation, using cyanide sources such as zinc cyanide or potassium ferrocyanide.

Nucleophilic Substitution Reactions

The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic attack. This reactivity can be exploited for the displacement of the iodo group at the 4-position.

Aromatic Nucleophilic Substitution (SNAr) Pathways

In nucleophilic aromatic substitution (SNAr), a nucleophile attacks the aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of the leaving group restores the aromaticity. nih.gov For this compound, the electron-withdrawing nature of the pyridine nitrogen atom facilitates this process at the 4-position.

The reactivity in SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as alkoxides, thiolates, and amines, are typically employed. The presence of the electron-donating cyclopropoxy group at the 3-position may slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted iodopyridine. However, the excellent leaving group ability of iodide still allows for these reactions to proceed, often under thermal or microwave-assisted conditions. sci-hub.se

Table 4: Potential Nucleophiles for SNAr Reactions with this compound

| Nucleophile | Product Type |

| Morpholine | 4-Morpholinyl-3-cyclopropoxypyridine |

| Sodium methoxide | 3-Cyclopropoxy-4-methoxypyridine |

| Sodium thiophenoxide | 3-Cyclopropoxy-4-(phenylthio)pyridine |

Note: This table illustrates potential SNAr reactions based on the known reactivity of halopyridines.

Regioselectivity in Nucleophilic Attack on the Pyridine Ring

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the positions ortho and para (C2, C4, and C6) to the nitrogen atom. In this compound, the scenario is nuanced by the electronic contributions of the substituents. The cyclopropoxy group at the 3-position is primarily an electron-donating group through resonance, which would typically deactivate the ring towards nucleophilic attack. Conversely, the iodine atom at the 4-position is an excellent leaving group and activates this position for nucleophilic aromatic substitution (SNAr).

Nucleophilic attack on the pyridine ring of this compound is regioselectively favored at the C4 position. The stability of the intermediate Meisenheimer complex, formed upon nucleophilic attack, is a key determinant of the reaction's feasibility. Attack at C2 or C4 allows for the delocalization of the negative charge onto the electronegative nitrogen atom, a stabilizing feature that is not possible with attack at C3 or C5 stackexchange.com. Given that the iodine atom is located at the 4-position, this site is highly activated for substitution. The general reactivity trend for halopyridines in SNAr reactions with certain nucleophiles is I > Br > Cl > F, making the iodo-substituted pyridine particularly reactive sci-hub.se.

Therefore, nucleophiles will preferentially attack the C4 position, leading to the displacement of the iodide ion. This high regioselectivity makes this compound a valuable precursor for the synthesis of various 4-substituted 3-cyclopropoxypyridine (B14855524) derivatives.

| Position of Attack | Activating/Deactivating Factors | Predicted Outcome |

| C2 | Activated by ring nitrogen | Minor or no product |

| C4 | Activated by ring nitrogen and iodine leaving group | Major product via SNAr |

| C6 | Activated by ring nitrogen | Minor or no product |

Organometallic Reagent Chemistry

Halogen-Metal Exchange Reactions with Organometallic Reagents

The carbon-iodine bond in this compound is susceptible to halogen-metal exchange, a powerful transformation for the formation of organometallic intermediates. This reaction is typically fast and is often performed at low temperatures to prevent side reactions wikipedia.org. Common organometallic reagents for this purpose include organolithium compounds, such as n-butyllithium (n-BuLi) and tert-butyllithium (B1211817) (t-BuLi), and Grignard reagents nih.govwikipedia.org.

The exchange rate generally follows the trend I > Br > Cl, making aryl iodides excellent substrates for this reaction wikipedia.org. Treatment of this compound with an organolithium reagent would readily afford the corresponding 4-pyridyllithium species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 4-position.

Similarly, Grignard reagents can be prepared from this compound through reaction with magnesium metal or via a halogen-magnesium exchange with a pre-formed Grignard reagent like isopropylmagnesium chloride wikipedia.orgadichemistry.com. These organomagnesium compounds offer complementary reactivity to their organolithium counterparts. A combination of i-PrMgCl and n-BuLi has been shown to be effective for halogen-metal exchange on bromoheterocycles, a strategy that could potentially be applied here as well nih.gov.

Table of Common Reagents for Halogen-Metal Exchange

| Reagent | Typical Conditions | Intermediate Formed |

|---|---|---|

| n-Butyllithium | THF, -78 °C | 3-Cyclopropoxy-4-pyridyllithium |

| tert-Butyllithium | THF, -78 °C | 3-Cyclopropoxy-4-pyridyllithium |

Directed Metalation Group (DMG) Effects of the Cyclopropoxy Group

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This reaction relies on the presence of a Directed Metalation Group (DMG), which coordinates to an organolithium reagent and directs deprotonation to an adjacent ortho position baranlab.orgwikipedia.org. Alkoxy groups, such as the methoxy (B1213986) group, are well-established DMGs wikipedia.orgharvard.eduuwindsor.ca.

In the context of this compound, the cyclopropoxy group at the 3-position is expected to function as a DMG. Upon treatment with a strong lithium base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), which are often used with pyridines to avoid nucleophilic addition to the ring, deprotonation would be directed to the C2 position, which is ortho to the cyclopropoxy group clockss.org. The iodine at the 4-position would remain untouched under these conditions, allowing for subsequent functionalization at the newly metalated C2 position. This provides a complementary strategy to the halogen-metal exchange for the synthesis of substituted 3-cyclopropoxypyridines. The relative directing ability of common DMGs has been studied, with alkoxy groups being moderately strong directors harvard.edu.

Potential Sites for Directed Metalation of 3-Cyclopropoxypyridine (parent compound)

| Position | Rationale | Predicted Outcome |

|---|---|---|

| C2 | ortho to the cyclopropoxy DMG | Major lithiation site |

| C4 | ortho to the cyclopropoxy DMG | Minor or no lithiation |

| C5 | meta to the cyclopropoxy DMG | No lithiation |

| C6 | para to the cyclopropoxy DMG | No lithiation |

Reductive Transformations of the Carbon-Iodine Bond

The carbon-iodine bond in this compound can be cleaved through reductive processes to yield 3-cyclopropoxypyridine. This transformation, known as reductive deiodination or hydrodeiodination, can be achieved using various methods, including catalytic hydrogenation or treatment with reducing agents.

Catalytic hydrogenation is a common method for the reduction of aryl halides. This typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under an atmosphere of hydrogen gas researchgate.netgoogle.com. The reaction conditions can often be tuned to selectively reduce the C-I bond without affecting the pyridine ring or the cyclopropoxy group. For instance, the hydrogenation of substituted pyridines to piperidines often requires harsher conditions than the reduction of a C-I bond.

Other reductive methods could involve the use of hydride reagents or dissolving metal reductions. The choice of reagent and conditions is crucial to ensure chemoselectivity and avoid unwanted side reactions.

Mechanistic Investigations of Reactions Involving 3 Cyclopropoxy 4 Iodopyridine

Elucidation of Reaction Mechanisms in Cross-Coupling (e.g., Oxidative Addition, Transmetalation)

While specific kinetic and mechanistic data for 3-Cyclopropoxy-4-iodopyridine are not provided in the search results, the general mechanism for palladium-catalyzed cross-coupling reactions of aryl halides is well-established and involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: This is often the initial and rate-determining step in cross-coupling reactions. It involves the insertion of a low-valent transition metal catalyst (commonly a Pd(0) complex) into the carbon-iodine bond of the this compound. wikipedia.orglibretexts.org This process increases the oxidation state and coordination number of the metal center, for example, from Pd(0) to a Pd(II) species. wikipedia.orgumb.edu The reactivity in oxidative addition for aryl halides typically follows the trend I > Br > Cl, making iodo-substituted compounds like this compound highly reactive substrates. umb.edu The mechanism can be concerted, involving a three-centered transition state, or proceed through other pathways like SN2, radical, or ionic mechanisms, depending on the substrate and reaction conditions. wikipedia.orgumb.edu For non-polar substrates, a concerted pathway is common, resulting in cis addition of the aryl and iodo groups to the metal center. youtube.com

Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) to the palladium(II) center, displacing the halide. This forms a diorganopalladium(II) intermediate.

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond of the product. This process regenerates the low-valent palladium catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org Reductive elimination is the reverse of oxidative addition and requires the two ligands to be in a cis orientation to each other. libretexts.org

Analysis of Nucleophilic Substitution Pathways (e.g., Meisenheimer Intermediates)

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridines, especially those bearing a good leaving group like iodide at the 2- or 4-position. wikipedia.orgstackexchange.com The electron-withdrawing nature of the ring nitrogen atom activates the pyridine (B92270) ring towards nucleophilic attack, making it more electrophilic than a corresponding benzene ring. wikipedia.org

The SNAr mechanism typically proceeds via a two-step addition-elimination sequence:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). For this compound, this attack would occur at the C-4 position. This step is usually rate-determining and results in the formation of a high-energy, negatively charged intermediate where the aromaticity of the ring is temporarily broken. stackexchange.comdalalinstitute.com

Formation of Meisenheimer Complex: This anionic sigma-adduct is known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The stability of this intermediate is crucial for the reaction to proceed. In the case of attack at the 4-position of a pyridine ring, the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. stackexchange.com This is why nucleophilic substitution is favored at the 2- and 4-positions over the 3-position. stackexchange.com

Elimination of Leaving Group: The leaving group (iodide) is subsequently expelled, and the aromaticity of the pyridine ring is restored, yielding the final substitution product. dalalinstitute.com

Recent studies have suggested that not all SNAr reactions proceed through a stable Meisenheimer intermediate. In some cases, particularly when the ring is less activated or the leaving group is very good, the reaction may follow a concerted pathway (cSNAr), where the bond formation and bond breaking occur in a single transition state. nih.govnih.govresearchgate.netbris.ac.uk The specific pathway for this compound would depend on the nucleophile and reaction conditions, but the formation of a resonance-stabilized Meisenheimer-type intermediate is a highly probable pathway. frontiersin.org

Understanding Organometallic Reactivity and Intermediates (e.g., Titanacyclopropanes)

Specific research on the organometallic reactivity involving titanacyclopropane intermediates derived from this compound was not found. This area of organometallic chemistry is highly specific, and mechanistic studies are typically conducted on carefully chosen model substrates. General principles suggest that the pyridine nitrogen and the carbon-iodine bond would be the primary sites for interaction with organometallic reagents.

Computational Mechanistic Studies

While no specific computational studies or Density Functional Theory (DFT) calculations for this compound were identified in the search results, DFT is a powerful tool for investigating reaction mechanisms. mdpi.comnih.gov For a molecule like this compound, DFT could be employed to:

Model the transition states and intermediates in cross-coupling catalytic cycles to determine activation energies and reaction profiles.

Analyze the stability of potential Meisenheimer intermediates in SNAr reactions. nih.gov

Calculate electronic properties, such as orbital energies (HOMO/LUMO) and atomic charges, to predict reactivity at different sites of the molecule. researchgate.netphyschemres.org

Investigate the thermodynamics and kinetics of different reaction pathways, such as concerted versus stepwise mechanisms in nucleophilic substitution. researchgate.net

For example, DFT studies on related systems have been used to explore the mechanisms of 1,3-dipolar cycloadditions and oxidative coupling reactions, providing insights into regioselectivity and the structures of key intermediates. mdpi.comillinois.edu Such computational approaches would be invaluable for elucidating the specific mechanistic details of reactions involving this compound.

Stereochemical Outcomes and Diastereoselective Control

There is no specific information available regarding the stereochemical outcomes or diastereoselective control in reactions of this compound. Such considerations would become relevant if the compound were to react with chiral reagents or catalysts, or if new stereocenters were formed during a reaction. For instance, in a hypothetical reaction cascade involving C-H activation and cyclization, as has been studied for other pyridine precursors, the formation of new chiral centers on a substituent could be controlled to achieve high diastereoselectivity. nih.gov The development of asymmetric or diastereoselective transformations involving this specific substrate would require dedicated synthetic and mechanistic investigation. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for determining the structure of molecules in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3-Cyclopropoxy-4-iodopyridine, the IR spectrum would be expected to show characteristic absorption bands corresponding to the C-O-C (ether) linkage of the cyclopropoxy group, C-N and C=C stretching vibrations of the pyridine (B92270) ring, and C-H stretching and bending vibrations. The absence of published IR spectra prevents the confirmation of these functional groups.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 3-Cyclopropoxy-4-iodopyridine will likely pivot away from traditional multi-step, resource-intensive methods towards more elegant and sustainable strategies. Current approaches to similar 4-alkoxypyridines often involve the reaction of a 4-halopyridine with an alcohol in the presence of a strong base. semanticscholar.org Future research should focus on improving efficiency and reducing environmental impact.

Key areas for development include:

One-Pot Syntheses: Designing a one-pot reaction from readily available precursors, such as 3-hydroxy-4-iodopyridine or even simpler pyridines through C-H activation and functionalization, would significantly improve efficiency by minimizing intermediate isolation and purification steps.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability.

Catalyst Development: Investigating the use of earth-abundant metal catalysts (e.g., copper, iron) for the key C-O bond formation could provide a more sustainable alternative to precious metal catalysts. rsc.org

| Parameter | Hypothetical Traditional Route | Proposed Sustainable Flow Synthesis |

| Starting Materials | Multi-step from pyridine (B92270), requiring protection/deprotection | 3-Hydroxy-4-iodopyridine, Cyclopropyl (B3062369) bromide |

| Key Reaction | Williamson ether synthesis in batch reactor | Catalytic C-O coupling in a packed-bed flow reactor |

| Solvent | High volumes of DMF or DMSO | Minimal solvent use; potential for supercritical CO₂ |

| Catalyst | Stoichiometric strong base (e.g., NaH) | Heterogeneous, recyclable copper-based catalyst |

| Process Mass Intensity (PMI) | High (>100) | Low (<20) |

| Yield | Moderate (50-60%) | High (>90%) |

| Waste Generation | Significant solvent and salt waste | Minimal, with catalyst recycling |

Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations

The synthetic utility of this compound is largely untapped. The 4-iodo group is an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis. frontiersin.org Future work should systematically explore these transformations.

Cross-Coupling Reactions: A comprehensive investigation into Suzuki, Sonogashira, Heck, Buchwald-Hartwig, and Stille couplings would unlock access to a vast array of derivatives. The steric and electronic influence of the adjacent cyclopropoxy group on reaction efficiency and selectivity presents an interesting academic question.

C-H Functionalization: The electron-donating nature of the cyclopropoxy group could activate other positions on the pyridine ring (C-2, C-5, C-6) for direct C-H functionalization, a highly sought-after, atom-economical transformation. nih.govrsc.org Exploring transition-metal-catalyzed C-H activation could lead to novel, regioselective derivatization pathways. innovations-report.com

Directed Metalation: The pyridine nitrogen and the cyclopropoxy oxygen could act as directing groups for ortho-lithiation or other metalations, providing regioselective access to functional groups at the C-2 and C-5 positions.

| Transformation | Potential Reagent/Catalyst | Product Class | Research Focus |

| Suzuki Coupling | Aryl/heteroaryl boronic acids; Pd(PPh₃)₄ | 4-Aryl/heteroaryl pyridines | Synthesis of conjugated systems |

| Sonogashira Coupling | Terminal alkynes; PdCl₂(PPh₃)₂, CuI | 4-Alkynyl pyridines | Building blocks for polymers and materials |

| Buchwald-Hartwig Amination | Amines; Pd₂(dba)₃, Xantphos | 4-Amino pyridines | Ligand synthesis, chemical biology probes |

| Heck Coupling | Alkenes; Pd(OAc)₂ | 4-Alkenyl pyridines | Elaboration to complex side chains |

| C-H Arylation (at C-2/C-6) | Aryl halides; Ru or Rh catalysts | 2,4-Disubstituted pyridines | Atom-economical derivatization |

Green Chemistry Approaches to Synthesis and Derivatization

Applying the principles of green chemistry to the synthesis and modification of this compound is crucial for sustainable research and development. ijarsct.co.innih.gov This involves minimizing waste, reducing energy consumption, and using less hazardous substances. biosynce.comnih.gov

Alternative Energy Sources: Microwave irradiation and ultrasonication can dramatically reduce reaction times and improve yields for cross-coupling and derivatization reactions compared to conventional heating. nih.gov

Benign Solvents: Research should focus on replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents, which can also enhance catalytic activity and simplify product separation. biosynce.com

Biocatalysis: The development of engineered enzymes or whole-cell systems could offer highly selective and environmentally friendly routes for specific transformations on the pyridine ring or its derivatives, operating under mild conditions.

| Reaction Type | Conventional Method | Proposed Green Approach | Green Advantage |

| Sonogashira Coupling | Pd/Cu catalyst, DMF/Et₃N solvent, 80 °C | Fe/Cu nanocatalyst, water as solvent, microwave | Avoids toxic solvents and precious metals |

| Suzuki Coupling | Pd(PPh₃)₄, Toluene, reflux | Pd catalyst on a solid support, Ethanol/water, 60 °C | Catalyst recyclability, safer solvent |

| Hydrolysis of Ester Derivative | Strong acid/base, organic solvent | Lipase-mediated hydrolysis, aqueous buffer | Mild conditions, high selectivity, biodegradable catalyst |

Design and Synthesis of Advanced Cyclopropoxy-Pyridine Derivatives

The true potential of this compound lies in its use as a scaffold for advanced functional molecules. By leveraging the reactivity profiles discussed previously, a new generation of derivatives with tailored properties can be designed.

Conjugated Materials: Iterative Sonogashira or Suzuki couplings can be employed to synthesize oligomers and polymers. The cyclopropoxy group could modulate the electronic properties (e.g., HOMO/LUMO levels) and solubility of these materials.

Novel Ligands: Buchwald-Hartwig amination can be used to install complex amine or phosphine (B1218219) moieties, creating bidentate or tridentate ligands. The pyridine nitrogen and the appended group could chelate to metal centers, with the cyclopropoxy group providing unique steric hindrance to influence catalytic activity.

Photoactive Systems: Attaching chromophores via cross-coupling could lead to the development of novel dyes or photosensitizers. The electron-donating cyclopropoxy group could act as part of a push-pull system to tune the absorption and emission wavelengths.

| Derivative Class | Key Structural Feature | Proposed Synthetic Method | Target Property |

| π-Conjugated Oligomer | Alternating pyridine and phenylene-ethynylene units | Iterative Sonogashira coupling | Tunable electronic and optical properties |

| P,N-Bidentate Ligand | Di-tert-butylphosphine group at C-4 | Buchwald-Hartwig phosphination | Enhanced catalytic activity/selectivity |

| Donor-Acceptor Chromophore | Electron-withdrawing group (e.g., nitroaryl) at C-4 | Suzuki coupling | Strong intramolecular charge transfer; solvatochromism |

| Metallo-supramolecular Assembly | Bipyridine or terpyridine unit built off the C-4 position | Stille or Suzuki coupling | Self-assembling materials with metallic nodes |

Expanding Applications in Materials Science and Chemical Biology (excluding direct drug applications)

Beyond synthesis, the ultimate goal is to apply this compound derivatives to solve challenges in materials science and chemical biology.

Materials Science:

Organic Electronics: Pyridine-containing molecules have been investigated as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs). nih.gov Derivatives of this compound could be synthesized and tested for their charge-transport properties, with the cyclopropoxy group potentially enhancing morphological stability.

Sensors: Functionalization with fluorophores or metal-binding units could create chemosensors. The pyridine nitrogen can act as a binding site for analytes like metal ions, leading to a detectable change in the fluorescence of the attached group.

Chemical Biology:

Chemical Probes: The scaffold can be used to build chemical probes to study biological systems. burleylabs.co.uk For example, attaching a fluorescent dye and a reactive group could allow for the labeling and visualization of specific proteins or cellular structures. researchgate.net

Bioconjugation: The 4-iodo position is a handle for direct attachment to biomolecules. For instance, Sonogashira coupling with an alkyne-modified protein or nucleic acid (a form of bio-orthogonal chemistry) could be explored for creating novel bioconjugates. nih.gov

| Application Area | Derivative Type | Key Feature | Principle of Application |

| Materials Science (OLEDs) | 4-Aryl amine derivative | Good HOMO level alignment, high thermal stability | Functions as a hole-transporting layer to improve device efficiency |

| Materials Science (Sensors) | Derivative with a dansyl or coumarin (B35378) fluorophore | Analyte binding at the pyridine nitrogen quenches or enhances fluorescence | Selective detection of metal ions (e.g., Zn²⁺, Cu²⁺) via fluorescence spectroscopy |

| Chemical Biology (Probes) | Biotin or azide-functionalized derivative | Bio-orthogonal handle for click chemistry | Covalent labeling of target biomolecules for pull-down assays or imaging |

| Chemical Biology (Bioconjugation) | Unmodified this compound | Reactive C-I bond | Palladium-catalyzed coupling directly to alkyne-tagged biomolecules |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-Cyclopropoxy-4-iodopyridine?

- Methodological Answer : Synthesis optimization requires evaluating reaction parameters such as temperature, catalyst systems (e.g., palladium-based catalysts for coupling reactions), and solvent polarity. For example, substitution reactions at the 4-iodo position may employ sodium azide or thiocyanate under controlled conditions to avoid byproducts . Cyclopropoxy group introduction often involves nucleophilic substitution using cyclopropanol derivatives under basic conditions (e.g., K₂CO₃ in DMF). Reaction yields can be monitored via TLC or HPLC, with purity confirmed by NMR and mass spectrometry .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- Structural Confirmation : High-resolution NMR (¹H/¹³C) to resolve substituent effects on the pyridine ring, particularly deshielding of protons near electronegative groups (e.g., iodine).

- Purity Assessment : HPLC with UV detection at 254 nm, leveraging the compound’s aromaticity.

- Mass Analysis : ESI-MS or MALDI-TOF for molecular ion verification. Reference standards for analogous iodopyridines (e.g., 4-Chloro-3-iodopyridine hydrochloride) suggest similar workflows .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize in vitro assays targeting pyridine-derived pharmacophores. For example:

- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorescence-based assays.

- Receptor Binding : Radioligand displacement studies for GPCRs, given the structural similarity to bioactive pyridines .

- Cytotoxicity : MTT assays in cancer cell lines, with dose-response curves to establish IC₅₀ values. Include positive controls (e.g., 5-fluorouracil) and validate results across triplicate runs .

Advanced Research Questions

Q. What mechanistic insights guide the regioselective functionalization of this compound?

- Methodological Answer : The iodine atom at the 4-position acts as a directing group, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids). Density Functional Theory (DFT) calculations can predict reactivity by analyzing electron density maps at the C-I bond. Experimental validation via kinetic studies under varying Pd catalyst loads (e.g., Pd(PPh₃)₄ vs. PdCl₂) helps identify transition states .

Q. How can computational models predict the stability of the cyclopropoxy group under acidic or oxidative conditions?

- Methodological Answer : Molecular dynamics simulations (MD) using software like Gaussian or GROMACS can model bond dissociation energies (BDE) for the cyclopropoxy C-O bond. Compare with experimental degradation studies (e.g., HPLC tracking of decomposition products in H₂O₂ or HCl). Parametrize models using data from structurally related compounds (e.g., 3-Fluoro-4-(pyridin-3-ylmethoxy)aniline hydrochloride) .

Q. What strategies resolve contradictions in reaction yield data across different synthetic routes?

- Methodological Answer : Apply the PCORI framework for reconciling conflicting evidence:

- Systematic Review : Aggregate data from published protocols (e.g., substitution vs. coupling routes).

- Meta-Analysis : Use statistical tools (e.g., R or Python’s SciPy) to identify outliers and confounding variables (e.g., solvent purity).

- Sensitivity Testing : Replicate low-yield reactions with controlled reagent batches and inert atmospheres .

Q. How do steric and electronic effects of the cyclopropoxy group influence supramolecular interactions?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing patterns to assess π-stacking or hydrogen-bonding propensity.

- Thermodynamic Studies : Isothermal Titration Calorimetry (ITC) to quantify binding affinities with host molecules (e.g., cyclodextrins).

- Comparative Analysis : Contrast with methoxy or isopropoxy analogs to isolate steric contributions .

Methodological Frameworks

Q. Which criteria ensure rigorous formulation of research questions for studying this compound?

- Answer : Apply the FINER framework:

- Feasible : Assess reagent availability and instrumentation (e.g., access to Schlenk lines for air-sensitive reactions).

- Novel : Benchmark against prior work on iodopyridines (e.g., 3-Chloro-2-fluoro-4-iodopyridine’s catalytic applications) .

- Ethical : Adhere to safety protocols for handling iodinated compounds (e.g., thyroid toxicity risks) .

Q. How to design a statistically robust experimental workflow for structure-activity relationship (SAR) studies?

- Answer :

- DoE (Design of Experiments) : Use factorial designs to vary substituents (e.g., halogen vs. alkyl groups) and measure biological endpoints.

- Multivariate Analysis : PCA (Principal Component Analysis) to correlate electronic parameters (Hammett σ) with activity .

Data Presentation

Table 1 : Comparative Reaction Yields for this compound Synthesis Routes

| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃ | DMF | 68 | >95% | |

| Suzuki Coupling | Pd(PPh₃)₄ | THF | 82 | >98% | |

| Ullmann Reaction | CuI/Phenanthroline | Dioxane | 54 | 90% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.